molecular formula C13H17N5O3 B2754931 1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034501-80-7

1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2754931
CAS No.: 2034501-80-7
M. Wt: 291.311
InChI Key: LSGYNXDTTQKZKQ-UHFFFAOYSA-N
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Description

1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.

Preparation Methods

The synthesis of 1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yloxy intermediate. This intermediate is then reacted with piperidine and imidazolidin-2-one under specific conditions to form the final compound. Common synthetic routes include:

    Step 1: Synthesis of pyridazin-3-yloxy intermediate through the reaction of pyridazine with appropriate reagents.

    Step 2: Coupling of the pyridazin-3-yloxy intermediate with piperidine under controlled conditions.

    Step 3: Final reaction with imidazolidin-2-one to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)imidazolidin-2-one can be compared with other similar compounds, such as:

    Imidazopyridines: Known for their diverse biological activities and therapeutic potential.

    Pyridazinones: Recognized for their pharmacological properties, including antihypertensive and anti-inflammatory effects.

The uniqueness of this compound lies in its specific combination of heterocyclic structures, which may confer distinct biological activities and applications.

Properties

IUPAC Name

1-(3-pyridazin-3-yloxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-12-14-6-8-18(12)13(20)17-7-2-3-10(9-17)21-11-4-1-5-15-16-11/h1,4-5,10H,2-3,6-9H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGYNXDTTQKZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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